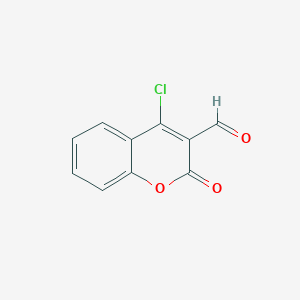

4-Chloro-2-oxo-2h-chromene-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO3/c11-9-6-3-1-2-4-8(6)14-10(13)7(9)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLLQUGVEQADNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353262 | |

| Record name | 4-chloro-2-oxo-2h-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50329-91-4 | |

| Record name | 4-Chloro-3-formylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50329-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-oxo-2h-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-formylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde: A Keystone Intermediate for Drug Discovery

This technical guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and practical considerations for the preparation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde. This valuable synthetic intermediate, also known as 4-chloro-3-formylcoumarin, serves as a critical building block for a diverse array of heterocyclic compounds with significant therapeutic potential.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and actionable experimental protocols.

Introduction: The Significance of this compound in Medicinal Chemistry

The coumarin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4][5] The title compound, this compound, is a particularly versatile derivative. Its unique molecular architecture, featuring a reactive aldehyde group and a labile chloro substituent, makes it an ideal precursor for the synthesis of more complex, biologically active molecules.[1][6] The aldehyde functionality allows for a variety of condensation and cyclization reactions, while the chloro group can be readily displaced by nucleophiles, enabling the introduction of diverse functionalities.[1][7] Preliminary studies have indicated that this compound itself exhibits promising antimicrobial and antioxidant properties, making it a subject of interest for further therapeutic development.[1]

The Vilsmeier-Haack Approach: A Reliable and Efficient Synthetic Route

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, starting from the readily available 4-hydroxycoumarin.[8][9] This reaction is a powerful tool in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11]

Mechanistic Insights into the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism. The first stage involves the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[10]

In the second stage, the electron-rich 4-hydroxycoumarin acts as a nucleophile, attacking the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent chlorination of the hydroxyl group at the 4-position by the phosphorus oxychloride. The resulting iminium ion intermediate is then hydrolyzed during the workup to yield the final aldehyde product.

Caption: The Vilsmeier-Haack reaction pathway for the synthesis of the target compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| 4-Hydroxycoumarin | C₉H₆O₃ | 162.14 | 1076-38-6 | Starting material |

| Phosphorus oxychloride | POCl₃ | 153.33 | 10025-87-3 | Reagent and solvent |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 68-12-2 | Reagent |

| Crushed Ice | H₂O | 18.02 | 7732-18-5 | For workup |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add phosphorus oxychloride (16 mL).

-

Addition of Reactants: To the stirred phosphorus oxychloride, add 4-hydroxycoumarin (0.1 g).

-

Reaction Progression: Stir the reaction mixture well for 6-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

-

Workup: After completion of the reaction, pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.

-

Isolation of Crude Product: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

-

Purification: The crude product is recrystallized from ethanol to obtain pure this compound.[12]

Caption: A streamlined workflow for the synthesis of this compound.

Characterization and Physicochemical Properties

The synthesized this compound is a yellow crystalline solid.[1] It is soluble in organic solvents like ethanol and dimethyl sulfoxide but insoluble in water.[1]

| Property | Value |

| Molecular Formula | C₁₀H₅ClO₃ |

| Molecular Weight | 208.60 g/mol |

| Melting Point | 126-130 °C |

| CAS Number | 50329-91-4 |

Conclusion and Future Perspectives

The Vilsmeier-Haack reaction provides a robust and straightforward method for the synthesis of this compound from 4-hydroxycoumarin. The high reactivity of the chloro and aldehyde functionalities makes the title compound a valuable and versatile platform for the development of novel heterocyclic compounds. Its inherent biological activities, coupled with its utility as a synthetic intermediate, position it as a compound of significant interest for future drug discovery and development programs. Further exploration of its reactivity and the biological evaluation of its derivatives are promising avenues for future research.

References

- 1. Buy this compound | 50329-91-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-chloro-2H-chromene-3-carbaldehyde: A Valid Scaffold in Organic Synthesis and Future Molecules for Healthcare and Energy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 5. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 9. scite.ai [scite.ai]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. ijpcbs.com [ijpcbs.com]

- 12. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-chloro-2-oxo-2H-chromene-3-carbaldehyde: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde, a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and explore its burgeoning applications for researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold in Modern Chemistry

This compound, also known as 4-chloro-3-formylcoumarin, is a derivative of coumarin, a benzopyrone scaffold abundant in natural products. The unique arrangement of a chloro group at the 4-position and a carbaldehyde group at the 3-position imparts a high degree of reactivity, making it a valuable building block for the synthesis of more complex heterocyclic systems.[1][2] This strategic functionalization allows for a diverse range of chemical transformations, positioning it as a key intermediate in the development of novel therapeutic agents and functional materials.[1][2] The chromene core itself is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Physicochemical and Spectroscopic Profile

This compound typically presents as a yellow crystalline solid and is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClO₃ | [5] |

| Molecular Weight | 208.60 g/mol | [6] |

| Melting Point | 126-130 °C | [7] |

| Appearance | Yellow crystalline solid | |

| Solubility | Soluble in ethanol, DMSO; Insoluble in water | |

| ¹H NMR (CDCl₃) | Data not explicitly found for the title compound. Expected signals: a singlet for the aldehydic proton (~10 ppm) and multiplets for the four aromatic protons (7-8.5 ppm). | |

| ¹³C NMR (CDCl₃) | Data not explicitly found for the title compound. Expected signals: a signal for the aldehydic carbon (~185-190 ppm), a signal for the carbonyl carbon (~160 ppm), and signals for the aromatic and vinylic carbons. | |

| IR (KBr, cm⁻¹) | Data not explicitly found. Expected characteristic peaks: C=O (lactone) stretch (~1720-1740 cm⁻¹), C=O (aldehyde) stretch (~1680-1700 cm⁻¹), C=C stretch (~1600 cm⁻¹), and C-Cl stretch. | |

| Mass Spectrum (m/z) | Data not explicitly found. Expected molecular ion peak [M]⁺ and characteristic fragmentation patterns. |

Synthesis and Mechanism

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, a powerful formylation technique for electron-rich compounds.

The Vilsmeier-Haack Reaction: A Step-by-Step Protocol

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). This reagent then acts as an electrophile in a formylation reaction.

Experimental Protocol:

-

Preparation of the Vilsmeier Reagent: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a temperature of 0-5 °C. To the flask, add anhydrous dimethylformamide (DMF) (3 equivalents). With continuous stirring, slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise from the dropping funnel. It is crucial to maintain the low temperature to control the exothermic reaction. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

-

Reaction with 4-Hydroxycoumarin: In a separate beaker, dissolve 4-hydroxycoumarin (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature remains between 0-5 °C.

-

Reaction Progression and Work-up: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis and Isolation: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. This step is critical for the hydrolysis of the intermediate iminium salt, leading to the precipitation of the crude product.

-

Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual DMF and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of methanol and water, to yield pure this compound.

Mechanistic Insights

The causality behind this synthetic choice lies in the high reactivity of the Vilsmeier reagent and the nucleophilic character of the enolate form of 4-hydroxycoumarin. The reaction proceeds through a series of well-defined steps:

Chemical Reactivity and Synthetic Utility

The dual functionality of the chloro and aldehyde groups makes this compound a versatile precursor for a wide array of heterocyclic compounds.[7]

Nucleophilic Substitution at the 4-Position

The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. This reactivity is key to synthesizing a diverse library of coumarin derivatives with potentially enhanced biological activities. For instance, reaction with anilines can yield 4-(arylamino)-2-oxo-2H-chromene-3-carbaldehydes, which have been investigated for their antibacterial properties.

Reactions of the Aldehyde Group

The carbaldehyde group at the 3-position readily undergoes typical aldehyde reactions, such as condensation and cyclization, providing a pathway to fused heterocyclic systems. A notable example is its reaction with aryl isocyanides, which leads to the formation of chromeno[4,3-b]quinolin-6-ones in good yields.[8]

Halogen Exchange Reactions

The chlorine atom can also participate in halogen-exchange (Halex) reactions. For example, treatment with potassium fluoride (KF) can potentially yield the corresponding 4-fluoro derivative, offering a route to fluorinated coumarins which are of interest in medicinal chemistry due to the unique properties imparted by fluorine.[9]

Applications in Research and Drug Development

The synthetic versatility of this compound has positioned it as a valuable scaffold in the quest for new therapeutic agents.

Antimicrobial Activity

Derivatives of this compound have shown promise as antimicrobial agents. For example, 2-oxo-4-(phenylamino)-2H-chromene-3-carbaldehyde, synthesized from the title compound, exhibited moderate activity against Hafnia alvei, Pseudomonas aeruginosa, and Enterobacter cloacae. Further derivatization of the aldehyde or the amino group could lead to compounds with enhanced potency.

Precursor for Biologically Active Heterocycles

As highlighted, this molecule serves as a key starting material for a variety of fused heterocyclic systems. Many of these, such as chromeno[4,3-b]quinolines, are known to possess a range of biological activities, including anticancer and anti-inflammatory properties. The accessibility of this compound facilitates the exploration of these complex scaffolds in drug discovery programs.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the presence of two distinct reactive sites—the chloro group and the carbaldehyde—provide a rich platform for the generation of diverse and complex molecular architectures. Its utility as a precursor to biologically active compounds, particularly in the antimicrobial and anticancer fields, ensures its continued importance in medicinal chemistry and drug discovery. Further exploration of its reactivity and the biological activities of its derivatives is a promising avenue for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-chloro-2H-chromene-3-carbaldehyde: A Valid Scaffold in Organic Synthesis and Future Molecules for Healthcare and Energy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. This compound [lgcstandards.com]

- 6. 50329-91-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. This compound | 50329-91-4 [chemicalbook.com]

- 8. Facile synthesis of chromeno[4,3-b]quinolin-6-ones from unexpected reactions of aryl isocyanides with this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the synthetic coumarin derivative, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde. This compound serves as a versatile building block in the synthesis of a variety of heterocyclic compounds with potential biological activities.[1] A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure structural integrity and purity in their synthetic endeavors. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established analytical protocols and mechanistic interpretations.

Introduction to Spectroscopic Analysis

Spectroscopic techniques are indispensable tools in modern chemistry, providing a detailed fingerprint of molecular structure. For a molecule such as this compound, a combination of NMR, IR, and MS provides a comprehensive picture of its atomic connectivity, functional groups, and overall molecular weight. The interpretation of this data relies on the fundamental principles of how molecules interact with electromagnetic radiation and magnetic fields.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2][3] This reaction employs a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an activated aromatic precursor, typically 4-hydroxycoumarin.[4]

Experimental Protocol: Vilsmeier-Haack Reaction[2]

-

Preparation of the Vilsmeier Reagent: In a fume hood, a round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed in an ice bath. Anhydrous dimethylformamide (DMF) (3 equivalents) is added to the flask and stirring is initiated. Phosphorus oxychloride (POCl₃) (3 equivalents) is then added dropwise from the dropping funnel, maintaining the temperature between 0-5 °C. The mixture is stirred for an additional 30-60 minutes at this temperature to allow for the formation of the chloroiminium salt (the Vilsmeier reagent).

-

Reaction with 4-Hydroxycoumarin: 4-Hydroxycoumarin (1 equivalent) is dissolved in a minimal amount of anhydrous DMF. This solution is added dropwise to the pre-formed Vilsmeier reagent, while maintaining the temperature at 0-5 °C.

-

Reaction Progression and Work-up: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to 60-70 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of the Product: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and water with vigorous stirring. This hydrolyzes the intermediate and precipitates the crude product. The solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Caption: Vilsmeier-Haack Synthesis Workflow.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), integration, and multiplicity of the signals are key parameters for structural elucidation.

Experimental Protocol: ¹H NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.0 - 7.3 | Multiplet | 4H | Aromatic (H-5, H-6, H-7, H-8) |

Interpretation of the ¹H NMR Spectrum

-

Aldehyde Proton: The most downfield signal, expected around 10.2 ppm, is characteristic of an aldehyde proton. Its singlet multiplicity indicates no adjacent protons. This is a key identifier for the formyl group.

-

Aromatic Protons: The four protons on the benzene ring of the coumarin system will appear as a complex multiplet in the aromatic region (approximately 7.3-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern of the coumarin, but for the unsubstituted benzene ring of the title compound, a complex pattern is expected. For comparison, in a related compound, 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, the aromatic protons appear as distinct doublets and doublets of doublets due to the influence of the diethylamino group.[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is indicative of its hybridization and the electronegativity of the atoms attached to it.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom. The spectrum is recorded on a spectrometer operating at a frequency of 75 MHz or higher.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | Aldehyde Carbonyl (C=O) |

| ~158 | Lactone Carbonyl (C=O) |

| ~154 | C-8a |

| ~145 | C-4 |

| ~135 - 115 | Aromatic and Vinylic Carbons (C-3, C-4a, C-5, C-6, C-7, C-8) |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region for the two carbonyl carbons. The aldehyde carbonyl carbon is typically found at a higher chemical shift (around 185 ppm) compared to the lactone carbonyl carbon (around 158 ppm).

-

Aromatic and Vinylic Carbons: The remaining eight carbons of the coumarin ring system will resonate in the 115-154 ppm range. The carbon bearing the chlorine atom (C-4) is expected to be significantly deshielded. The quaternary carbons (C-4, C-4a, and C-8a) will typically show weaker signals in a standard ¹³C NMR spectrum. For comparison, in 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, the aldehyde carbon appears at 187.92 ppm and the lactone carbonyl at 158.92 ppm.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic and Aldehyde |

| ~1750-1720 | C=O stretch | Lactone |

| ~1700-1680 | C=O stretch | Aldehyde |

| ~1620-1450 | C=C stretch | Aromatic ring |

| ~800-700 | C-Cl stretch | Chloroalkene |

Interpretation of the IR Spectrum

-

Carbonyl Stretching: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the two carbonyl groups. The lactone carbonyl will likely appear at a higher wavenumber (around 1750-1720 cm⁻¹) than the aldehyde carbonyl (around 1700-1680 cm⁻¹). This difference is due to the ring strain and electronic effects within the lactone ring.

-

C-H and C=C Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aldehyde C-H stretch may be observed as a weaker band around 2850-2750 cm⁻¹. The C=C stretching vibrations of the aromatic and pyrone rings will appear in the 1620-1450 cm⁻¹ region.

-

C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 700 cm⁻¹.

Caption: Spectroscopic Analysis Workflow.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The resulting ions are then separated by a mass analyzer and detected.

Predicted Mass Spectrometry Data

-

Molecular Ion Peak: The molecular weight of this compound (C₁₀H₅ClO₃) is 208.60 g/mol . In the mass spectrum, a molecular ion peak ([M]⁺) is expected at m/z 208. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 210 with about one-third the intensity of the [M]⁺ peak is also expected. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation Pattern: Under electron ionization, the molecular ion can fragment. Common fragmentation pathways for coumarins involve the loss of CO (28 Da) from the lactone ring. Therefore, a significant fragment ion at m/z 180 would be expected. Further fragmentation of the aromatic ring system is also possible.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, provides an unambiguous confirmation of its molecular structure. The characteristic signals of the aldehyde proton in ¹H NMR, the two distinct carbonyl carbons in ¹³C NMR, the strong carbonyl absorptions in the IR spectrum, and the isotopic pattern of the molecular ion in the mass spectrum all serve as critical data points for the verification of this important synthetic intermediate. This guide provides researchers with the foundational knowledge to confidently interpret the spectroscopic data of this and related coumarin derivatives, ensuring the quality and success of their scientific endeavors.

References

An In-Depth Technical Guide to 4-Chloro-3-formylcoumarin (CAS 50329-91-4): Properties, Synthetic Applications, and Sourcing

Introduction

In the landscape of modern synthetic chemistry and drug discovery, the strategic use of versatile molecular scaffolds is paramount. Among these, heterocyclic compounds, particularly those derived from the coumarin (2H-chromen-2-one) nucleus, have garnered significant attention due to their privileged structure status and broad spectrum of biological activities. This guide focuses on a key derivative, 4-Chloro-3-formylcoumarin (CAS No. 50329-91-4), a bifunctional building block whose unique electronic and steric properties make it an invaluable precursor for the synthesis of complex, biologically relevant molecules.

The strategic placement of a chloro-substituent at the 4-position and a formyl (aldehyde) group at the 3-position of the coumarin ring system creates a molecule primed for diverse chemical transformations. The chloro-group acts as an excellent leaving group for nucleophilic substitution reactions, while the aldehyde provides a reactive handle for condensations, reductive aminations, and cycloadditions. This dual reactivity allows for the rapid construction of molecular diversity, enabling researchers to generate libraries of novel compounds for screening in drug development and materials science applications. This document provides an in-depth analysis of its properties, highlights its synthetic utility with a practical workflow, and offers guidance on procurement for research and development professionals.

Section 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of 4-Chloro-3-formylcoumarin is the first step in harnessing its synthetic potential. The molecule presents as an off-white to light yellow solid and possesses the key structural features illustrated below.[1]

Key Structural Features

The reactivity of CAS 50329-91-4 is dictated by three primary locations on its coumarin scaffold: the electrophilic aldehyde carbon, the C4 carbon susceptible to nucleophilic attack, and the lactone ring which can be opened under certain conditions.

Caption: Key reactive sites on the 4-Chloro-3-formylcoumarin molecule.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of 4-Chloro-3-formylcoumarin, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 50329-91-4 | [2][3][4][5] |

| Synonyms | 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde, 4-Chlorocoumarin-3-carboxaldehyde | [4][6][7][8] |

| Molecular Formula | C₁₀H₅ClO₃ | [2][3][4][5][6][9] |

| Molecular Weight | 208.60 g/mol | [2][3][5][7][9] |

| Appearance | Solid; Off-white to light yellow powder | [1] |

| Melting Point | 126-130 °C | [5] |

| Purity (Typical) | ≥97% | [2][5] |

| Storage Conditions | Store long-term in a cool, dry place; Inert atmosphere, 2-8°C | [2][9] |

| InChI Key | CLLLQUGVEQADNN-UHFFFAOYSA-N | [4][5][7] |

| Canonical SMILES | O=CC1=C(Cl)C2=CC=CC=C2OC1=O | [4][5] |

Section 2: Synthetic Utility & Reaction Pathways

The true value of 4-Chloro-3-formylcoumarin lies in its application as a versatile intermediate for constructing more complex heterocyclic systems. Its bifunctional nature allows for sequential or one-pot reactions to build fused-ring systems of significant interest in medicinal chemistry.

Causality of Reactivity

-

Nucleophilic Acyl Substitution at C4: The chlorine atom at the C4 position is activated by the electron-withdrawing nature of the adjacent carbonyl group of the lactone and the C3-aldehyde. This makes it an excellent leaving group, readily displaced by a wide range of nucleophiles such as primary amines, thiols, and active methylene compounds. This reaction is fundamental to introducing diversity at this position.

-

Condensation Reactions at C3-Aldehyde: The formyl group is a classic electrophile. It readily undergoes condensation reactions with nucleophiles like hydrazines, hydroxylamines, and primary amines (often followed by cyclization), leading to the formation of new heterocyclic rings fused to the coumarin core.

These two reactive centers can be exploited to generate a variety of scaffolds, including pyrazoles, quinolones, and other polycyclic aromatic systems.[5][10]

Synthetic Workflow Diagram

The following diagram illustrates the role of 4-Chloro-3-formylcoumarin as a central hub for generating diverse molecular architectures. This workflow is a cornerstone for creating compound libraries for high-throughput screening.

Caption: Synthetic pathways originating from 4-Chloro-3-formylcoumarin.

Section 3: Exemplar Experimental Protocol: Synthesis of Chromeno[4,3-b]quinolin-6-one

To provide a tangible, field-proven application, this section details a representative protocol for the synthesis of a quinolone-fused coumarin, a scaffold known for its potential biological activities. This method demonstrates a common use-case for CAS 50329-91-4.

Objective: To synthesize a chromeno[4,3-b]quinolin-6-one derivative via a tandem reaction involving 4-Chloro-3-formylcoumarin and a primary amine.

Methodology:

-

Reagent Preparation:

-

In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Chloro-3-formylcoumarin (1.0 mmol, 208.6 mg) in 15 mL of ethanol.

-

Add the desired substituted aniline (1.1 mmol) to the solution.

-

Add a catalytic amount of a Lewis acid (e.g., InCl₃, 0.1 mmol) or proceed under catalyst-free conditions if using ultrasound promotion as described in some literature.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for 10 minutes to allow for initial imine formation.

-

Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting material spot indicates reaction completion.

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution.

-

Filter the precipitate using a Büchner funnel and wash the solid with 10 mL of cold ethanol to remove any unreacted starting materials.

-

Dry the solid product under vacuum.

-

-

Purification and Validation:

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel if necessary.

-

The structure and purity of the final chromeno[4,3-b]quinolin-6-one product should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

-

Trustworthiness of Protocol: This protocol is a self-validating system. The progress can be easily tracked by TLC. The final product's identity is unequivocally confirmed by spectroscopic methods, ensuring the transformation was successful and yielding the desired compound. The choice of ethanol as a solvent is logical as it effectively dissolves the starting materials and is easy to remove post-reaction.

Section 4: Safety, Handling, and Storage

As a laboratory chemical, proper handling of 4-Chloro-3-formylcoumarin is essential for user safety and maintaining compound integrity.

-

Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Storage: To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[9] Recommended storage temperature is between 2-8°C in a cool, dry place away from moisture and strong oxidizing agents.[2][9]

Section 5: Procurement and Supplier Overview

4-Chloro-3-formylcoumarin is readily available from several reputable chemical suppliers, typically for research and development purposes. When sourcing, it is critical to consider purity, batch-to-batch consistency, and available documentation (e.g., Certificate of Analysis).

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | 97% | A leading global supplier with extensive documentation.[5] |

| AK Scientific, Inc. (AKSci) | 97% | US-based supplier specializing in building blocks for research.[2] |

| Santa Cruz Biotechnology (SCBT) | Not specified | Offers specialty products for proteomics and life science research.[3] |

| BLDpharm | Not specified | Global supplier with warehousing in multiple regions.[9] |

| abcr Gute Chemie | Not specified | European supplier with a focus on specialty chemicals. |

| Hangzhou J&H Chemical Co. | 98% min | China-based manufacturer and supplier.[1] |

Conclusion

4-Chloro-3-formylcoumarin (CAS 50329-91-4) stands out as a highly valuable and versatile chemical intermediate. Its dual reactive sites—the C4-chloro leaving group and the C3-aldehyde—provide a robust platform for the synthesis of diverse and complex heterocyclic structures. For researchers and drug development professionals, this compound serves as a powerful gateway to novel molecular architectures, particularly fused-ring systems like quinolones and pyrazoles. By understanding its core properties, reactivity, and proper handling, scientists can effectively leverage this building block to accelerate discovery programs in medicinal chemistry and materials science.

References

- 1. 2H-1-Benzopyran-3-carboxaldehyde,4-chloro-2-oxo-, CasNo.50329-91-4 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 2. 50329-91-4 this compound AKSci 6898AB [aksci.com]

- 3. scbt.com [scbt.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 4-Chloro-3-formylcoumarin 97 50329-91-4 [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Chloro-3-formylcoumarin | C10H5ClO3 | CID 737580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS:50329-91-4 / this compound--Hangzhou Chempro Technology Co., Ltd. [hzchempro.com]

- 9. 50329-91-4|this compound|BLD Pharm [bldpharm.com]

- 10. This compound | 50329-91-4 [chemicalbook.com]

An In-depth Technical Guide to the Derivatives of 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde: Synthesis, Reactivity, and Therapeutic Potential

Preamble: The Versatile Coumarin Scaffold

Coumarins (2H-chromen-2-ones) represent a privileged class of heterocyclic compounds ubiquitous in the plant kingdom and renowned for their broad spectrum of pharmacological activities.[1][2] Their inherent benzopyrone skeleton serves as a versatile template for synthetic chemists, allowing for facile structural modifications that yield a diverse array of functionalized derivatives.[1] Among these, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde stands out as a particularly valuable synthetic intermediate. The presence of three distinct reactive sites—the electrophilic aldehyde carbon, the vinylic carbon bearing a labile chlorine atom, and the electron-deficient pyrone ring—makes it a powerful building block for constructing complex molecular architectures with significant therapeutic potential.

This guide provides a comprehensive exploration of the derivatives of this compound. We will delve into the synthetic strategies for its preparation, dissect the key reactions that unlock its chemical diversity, and critically evaluate the biological activities of the resulting derivatives, grounding our discussion in mechanistic insights and field-proven experimental data.

Synthesis of the Core Intermediate: this compound

The primary and most efficient route to synthesizing the title compound is the Vilsmeier-Haack reaction. This well-established method allows for the simultaneous formylation and chlorination of a 4-hydroxycoumarin precursor.

Underlying Principle: The Vilsmeier-Haack Reaction

The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium ion) from a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich enolate of 4-hydroxycoumarin. Subsequent hydrolysis and elimination steps yield the target β-chloro-α,β-unsaturated aldehyde. The choice of POCl₃ is critical as it serves as both a chlorinating agent and an activator for the formylation process.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Hydroxycoumarin

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, chill N,N-dimethylformamide (3 molar equivalents) to 0°C in an ice bath.

-

Add phosphorus oxychloride (3 molar equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 5°C. The formation of the solid Vilsmeier reagent will be observed.

-

Allow the mixture to stir for 30 minutes at 0°C, then add 4-hydroxycoumarin (1 molar equivalent) portion-wise over 15 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it slowly into a beaker containing a large volume of crushed ice with vigorous stirring.

-

A solid precipitate of this compound will form.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product and recrystallize from ethanol to afford the pure compound.

Caption: Vilsmeier-Haack synthesis of the core scaffold.

Synthetic Diversification: Reactions and Derivatives

The this compound scaffold is a gateway to a vast chemical space. Its derivatives are primarily synthesized by exploiting the reactivity of the aldehyde group and the C4-chloro substituent.

Reactions at the Aldehyde Group: Formation of Imines and Related Derivatives

The aldehyde functionality is a prime target for nucleophilic addition-elimination reactions, readily forming Schiff bases (imines), hydrazones, oximes, and thiosemicarbazones. These reactions are crucial as they introduce nitrogen-containing heterocycles and functional groups known to enhance biological activity.

2.1.1 Synthesis of Hydrazono and Thiosemicarbazono Chromenes

The condensation of the carbaldehyde with hydrazine, substituted hydrazines, or thiosemicarbazide provides a straightforward route to derivatives with potent antimicrobial and anti-inflammatory properties.[3]

Experimental Protocol: General Synthesis of Hydrazones

-

Dissolve this compound (1 equivalent) in absolute ethanol.

-

Add the appropriate hydrazine or thiosemicarbazide derivative (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Caption: Derivatization via the aldehyde group.

Reactions at the C4-Chloro Group: Nucleophilic Substitution and Cyclization

The chlorine atom at the C4 position is vinylic but is activated towards nucleophilic substitution due to the electron-withdrawing effects of the adjacent aldehyde and the lactone carbonyl. This allows for the introduction of various functionalities and the construction of novel fused heterocyclic systems.

2.2.1 Synthesis of Chromeno[4,3-b]quinolin-6-ones

A notable and unexpected reaction involves the treatment of this compound with aryl isocyanides.[4] This reaction does not result in a simple substitution but proceeds through a cascade of events, including nucleophilic attack by the isocyanide, cyclization, and rearrangement to yield highly conjugated chromeno[4,3-b]quinolin-6-ones. These fused systems are of significant interest in medicinal chemistry for their potential as DNA intercalating agents and enzyme inhibitors.[4]

Causality Behind the Reaction: The unique reactivity stems from the dual electronic nature of the isocyanide, which can act as both a nucleophile (at the carbon atom) and an electrophile. The reaction is typically promoted by a palladium catalyst, which facilitates the complex bond-forming and breaking steps.

Biological Activities and Structure-Activity Relationships (SAR)

The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. The core structure acts as a pharmacophore, and modifications at the C3 and C4 positions allow for the fine-tuning of potency and selectivity against various biological targets.

Antimicrobial and Antifungal Activity

Coumarin derivatives are well-documented antimicrobial agents.[5][6] They can disrupt bacterial cell membranes and inhibit essential enzymes.[7] Derivatives of the title compound, particularly those incorporating hydrazone and thiosemicarbazone moieties, have shown significant activity against both Gram-positive and Gram-negative bacteria.[7][8]

Key SAR Insights:

-

Lipophilicity: Increasing the lipophilicity of the substituent at the C3-position often enhances antibacterial activity by improving cell membrane penetration.

-

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors (e.g., in carboxamide or hydrazone groups) can be crucial for binding to target enzymes.[1]

-

Aromatic Systems: The introduction of additional aromatic or heteroaromatic rings can lead to enhanced activity, possibly through π-π stacking interactions with biological targets.

Table 1: Representative Antimicrobial Activity of Coumarin Derivatives

| Derivative Class | Target Organism | Activity Metric (MIC, µg/mL) | Reference |

| Coumarin-3-Carboxamides | Helicobacter pylori | Potent Inhibition | [1] |

| Thiazolidin-4-one Hybrids | Staphylococcus aureus | Zone of Inhibition: 20 mm | [5] |

| Ester/Carboxylic Acid Subs. | Gram-positive & Gram-negative | MIC: 100 - 1000 | [8] |

| 4-Hydroxycoumarin Series | Aspergillus niger | Inhibition: ~25% | [9] |

Anticancer Activity

The chromene nucleus is a core component of many potent anticancer agents.[2][10][11] Derivatives act through various mechanisms, including the inhibition of kinases (e.g., CK2), disruption of microtubule polymerization, and induction of apoptosis.[1][2]

Key SAR Insights:

-

Fluorine Substitution: The incorporation of fluorine atoms into benzamide derivatives has been shown to dramatically increase potency against cancer cell lines like HeLa and HepG2.[1] This is often attributed to fluorine's ability to modulate electronic properties and enhance binding affinity.

-

Peptide Conjugates: Linking amino acids or dipeptides to the coumarin core can improve cellular uptake and target specificity, leading to enhanced antitumor activity with reduced toxicity.[12]

-

Fused Ring Systems: Planar, polycyclic systems like the chromeno[4,3-b]quinolin-6-ones are potential DNA intercalators, a well-known mechanism for cytotoxic agents.

Table 2: In Vitro Cytotoxicity of Selected Coumarin Derivatives

| Derivative | Cell Line | Activity Metric (IC₅₀, µM) | Reference |

| 4-Fluoro Benzamide (14b) | HeLa | 0.39 | [1] |

| 4-Fluoro Benzamide (14b) | HepG2 | 4.85 | [1] |

| 2,5-Difluoro Benzamide (14e) | HeLa | 0.75 | [1] |

| 2,5-Difluoro Benzamide (14e) | HepG2 | 2.62 | [1] |

| Azo Chromophores | HCT-116, MCF-7 | 0.3 - 2.0 (µg/mL) | [11] |

Antiviral and Other Activities

Beyond antimicrobial and anticancer effects, coumarin derivatives have demonstrated a wide range of other therapeutic potentials.

-

Antiviral Activity: Certain derivatives have shown the ability to inhibit viral replication, for instance, by blocking virus-induced apoptosis, as seen in studies against the Infectious Hematopoietic Necrosis Virus (IHNV), a rhabdovirus.[13]

-

Biofilm Inhibition: Specific derivatives can interfere with bacterial quorum sensing (QS) pathways, preventing the formation of antibiotic-resistant biofilms, a major challenge in treating chronic infections like those caused by Pseudomonas aeruginosa.[14]

-

Antioxidant Activity: Many coumarins possess antioxidant properties, enabling them to scavenge free radicals like DPPH and nitric oxide, which is beneficial in mitigating oxidative stress-related diseases.[5][15]

-

Enzyme Inhibition: Furochromone derivatives have been evaluated as multi-target ligands capable of inhibiting enzymes implicated in neurodegenerative diseases, such as cholinesterases, β-secretase, and cyclooxygenases (COX).[16]

Caption: A typical workflow for drug discovery.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a versatile platform for innovation in medicinal chemistry. Its predictable reactivity and the established biological significance of the coumarin scaffold make it an ideal starting point for developing novel therapeutic agents. The derivatives explored in this guide showcase a remarkable breadth of activity, from potent anticancer and antimicrobial effects to specialized roles in inhibiting viral replication and bacterial biofilm formation.

Future research should focus on leveraging combinatorial chemistry and high-throughput screening to explore a wider range of derivatives. An in-depth investigation into the precise molecular mechanisms, supported by computational docking studies and proteomics, will be essential for rational drug design. The development of derivatives that act on multiple targets simultaneously, as seen with some enzyme inhibitors, could provide new strategies for tackling complex diseases like cancer and neurodegenerative disorders.[16] The continued exploration of this remarkable scaffold promises to yield the next generation of innovative therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis of chromeno[4,3-b]quinolin-6-ones from unexpected reactions of aryl isocyanides with this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 10. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 12. Synthesis and biological evaluation of a novel class of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel coumarin derivatives in rhabdoviral clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of novel coumarin derivatives as Pseudomonas aeruginosa biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of 4-chloro-2-oxo-2h-chromene-3-carbaldehyde with nucleophiles

An In-depth Technical Guide: The Synthetic Versatility of 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde: A Guide to its Reactivity with Nucleophiles

Abstract

This compound, a derivative of the privileged coumarin scaffold, stands as a remarkably versatile and powerful building block in modern synthetic organic chemistry.[1][2] Its unique arrangement of functional groups—an electrophilic aldehyde, a reactive vinylic chloride, and an electron-deficient pyrone ring—provides multiple sites for nucleophilic attack, enabling the construction of a vast array of complex heterocyclic systems. Many of these synthesized derivatives exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] This technical guide offers an in-depth exploration of the reactivity of this scaffold with various nucleophiles. It is designed for researchers, medicinal chemists, and drug development professionals, providing not only reaction protocols but also the underlying mechanistic principles and strategic considerations for leveraging this substrate in the synthesis of novel chemical entities.

Molecular Architecture and Electronic Profile

This compound (herein referred to as CFC) possesses a distinct electronic architecture that dictates its reactivity. The molecule features three primary electrophilic centers susceptible to nucleophilic attack. Understanding the interplay between these sites is crucial for predicting and controlling reaction outcomes.

-

The Aldehyde Carbon (C-formyl): As a classic electrophile, the formyl group is a prime target for nucleophilic addition, initiating reactions such as condensations and the formation of imine derivatives.

-

The C4 Carbon: Attached to a good leaving group (chloride), this vinylic carbon is susceptible to nucleophilic aromatic substitution (SNAr-type) reactions.

-

The Michael Acceptor System: The α,β-unsaturated system of the pyrone ring, particularly the C2-C3 double bond conjugated with the C2-carbonyl, can undergo conjugate addition, although this is often preceded or followed by reactions at other sites.

The strategic selection of nucleophiles and reaction conditions allows chemists to selectively target these sites, leading to a diverse range of molecular frameworks.

Caption: Key electrophilic centers on the CFC scaffold.

Reactions with Nitrogen Nucleophiles: Building Fused Heterocycles

The reaction of CFC with nitrogen-based nucleophiles is one of the most explored and fruitful areas of its chemistry, providing access to a rich diversity of nitrogen-containing heterocyclic systems.

Primary Amines

The reaction of CFC with primary aliphatic and aromatic amines typically proceeds via a nucleophilic substitution of the chlorine atom at the C4 position. This reaction is generally carried out in the presence of a base like triethylamine, which serves to neutralize the hydrogen chloride (HCl) generated, thereby driving the reaction to completion.[5] The product is an N-substituted 4-amino-3-formylcoumarin, a valuable intermediate in its own right.

However, the choice of amine can alter the reaction pathway. While many amines favor substitution at C4, certain heteroaromatic amines may preferentially react with the formyl group, leading to a mixture of Z- and E-isomers of N-substituted 3-aminomethylenechroman-2,4-diones.[5] This dichotomy underscores the importance of substrate-specific analysis in predicting reaction outcomes.

Hydrazines

Arylhydrazines react with CFC to produce different products depending on the reaction conditions, showcasing the scaffold's tunable reactivity.[6]

-

Hydrazone Formation: In the presence of a mild base like sodium acetate, the reaction primarily occurs at the aldehyde, yielding the corresponding 3-arylhydrazonomethyl-4-chlorocoumarin.[7]

-

Cyclization to Pyrazolones: When a stronger base such as triethylamine is used, the initial hydrazone undergoes an intramolecular nucleophilic substitution, where the secondary amine of the hydrazine displaces the C4-chloride. This tandem reaction results in the formation of therapeutically relevant[8]benzopyrano[4,3-c]pyrazol-4-ones.[6][7] The regioselectivity (formation of 1-aryl vs. 2-aryl isomers) can also be influenced by the specific arylhydrazine and reaction conditions.[6]

Caption: Reaction pathway of CFC with arylhydrazines.

Hydroxylamine

The reaction with hydroxylamine hydrochloride is particularly sensitive to conditions and can lead to a variety of unexpected but synthetically useful products.[9] In a basic medium, the initial oxime intermediate can undergo several transformations:

-

Dehydration to Nitrile: Formation of 4-chloro-3-cyano-coumarin.

-

Intramolecular Cyclization: Elimination of HCl to afford the fused isoxazole system, 4H-chromeno[3,4-d]isoxazol-4-one.

-

Lactone Ring-Opening: In alcoholic solvents (methanol or ethanol), the pyrone ring can be opened by the solvent to yield ethyl or methyl 5-(2-hydroxyphenyl)-isoxazole-4-formate.[9][10]

This complex reactivity profile highlights how a simple change in solvent or base can fundamentally alter the fate of the reaction, providing access to three distinct molecular scaffolds from the same set of starting materials.

Amidoximes

Amidoximes participate in a novel condensation-cyclization reaction with CFC under catalyst-free conditions. The reaction, typically performed in DMF at 80 °C, yields coumarin-fused pyrimidinones, which are hybrid compounds of significant interest in drug design.[11]

Reactions with Carbon Nucleophiles: The Knoevenagel Condensation

The aldehyde functionality of CFC is a prime substrate for the Knoevenagel condensation, a cornerstone reaction for C-C bond formation.[12] This reaction involves the condensation of the aldehyde with an active methylene compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl acetoacetate).[13]

Zeba N. Siddiqui reported an efficient one-pot synthesis of pyranocoumarins using this strategy. The reaction between CFC and various active methylene compounds, catalyzed by sulfamic acid in aqueous media, proceeds via a Knoevenagel condensation followed by an intramolecular Michael addition and cyclization, displacing the chloride ion to form the pyran ring.[14]

Caption: Workflow for pyranocoumarin synthesis via Knoevenagel condensation.

Multicomponent reactions (MCRs) also leverage this reactivity. For instance, a one-pot, four-component reaction of CFC, a secondary amine, a dialkyl acetylenedicarboxylate, and an isocyanide has been developed to efficiently synthesize novel 3-furyl coumarin derivatives.[15]

Reactions with Other Nucleophiles

Sulfur Nucleophiles

Thiols, being excellent nucleophiles, are expected to react readily with CFC, likely at the C4 position to displace the chloride.[16] While less documented than N- and C-nucleophiles in the context of CFC, the high nucleophilicity of sulfur suggests this would be a facile transformation, providing access to 4-thio-substituted coumarin derivatives. These reactions are analogous to those with primary amines.

Halogen Exchange

The chlorine at C4 can be replaced by other halogens. For example, halogen-exchange (Halex) fluorination using potassium fluoride (KF) has been studied. However, this reaction can be complex, sometimes leading to unexpected cascade transformations rather than a simple substitution.[17]

Summary of Reactivity

The following table summarizes the diverse reactivity of CFC with various classes of nucleophiles, highlighting the conditions that govern the formation of different product scaffolds.

| Nucleophile Class | Specific Example | Key Conditions | Major Product Type | Reference(s) |

| Nitrogen | Primary Amines | Triethylamine (Et₃N), Ethanol | 4-Amino-3-formylcoumarins | [5] |

| Arylhydrazines | Et₃N, Ethanol | [8]Benzopyrano[4,3-c]pyrazol-4-ones | [6][7] | |

| Hydroxylamine HCl | Basic medium, Ethanol | 4H-Chromeno[3,4-d]isoxazol-4-one, Ring-opened isoxazoles | [9] | |

| Amidoximes | DMF, 80 °C (catalyst-free) | Coumarin-fused Pyrimidinones | [11] | |

| Carbon | Active Methylene Cmpds | Sulfamic acid, H₂O | Pyranocoumarins | [14] |

| Multi-component | Secondary amine, DMAD, Isocyanide | 3-Furyl Coumarins | [15] | |

| Halogen | Fluoride Ion | Potassium Fluoride (KF) | 4-Fluoro derivatives (and side products) | [17] |

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, including expected outcomes and characterization methods to ensure reproducibility and scientific integrity.

Protocol 1: Synthesis of 2-Phenyl-3H-chromeno[4,3-d]pyrimidine-4,5-dione (3a)[12]

-

Objective: To synthesize a coumarin-fused pyrimidinone via condensation-cyclization.

-

Materials:

-

This compound (CFC) (1 mmol, 208.6 mg)

-

Benzamidoxime (1 mmol, 136.1 mg)

-

Dimethylformamide (DMF) (2 mL)

-

Ice-water

-

Ethyl acetate

-

-

Methodology:

-

To a solution of CFC (1 mmol) in DMF (2 mL) in a round-bottom flask, add benzamidoxime (1 mmol).

-

Stir the reaction mixture at 80 °C for 2 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add ice-water (3 mL) to the mixture to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the obtained solid with ethyl acetate (3 x 2 mL) to remove any unreacted starting materials.

-

Dry the solid in a vacuum oven.

-

-

Self-Validation:

-

Expected Yield: ~94% (270 mg).

-

Appearance: Yellow solid.

-

Melting Point: 237–239 °C.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR (DMSO-d₆) should show characteristic peaks for the fused aromatic system.[11]

-

Protocol 2: Synthesis of 2-Aryl[9]benzopyrano[4,3-c]pyrazol-4(2H)-one[7][8]

-

Objective: To synthesize a coumarin-fused pyrazole via a tandem condensation-cyclization.

-

Materials:

-

This compound (CFC) (1 mmol)

-

Appropriate Arylhydrazine hydrochloride (1 mmol)

-

Triethylamine (Et₃N) (2-3 equivalents)

-

Ethanol (as solvent)

-

-

Methodology:

-

Dissolve CFC (1 mmol) and the arylhydrazine hydrochloride (1 mmol) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (2-3 equivalents) dropwise to the stirred solution.

-

Stir the reaction at room temperature or with gentle heating as required (monitor by TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

-

Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol to remove impurities.

-

Recrystallize the product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure compound.

-

-

Self-Validation:

-

Expected Yield: Good to excellent yields are typically reported.

-

Characterization: The structure must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. X-ray crystallography can be used for unambiguous structure determination and to distinguish between 1-aryl and 2-aryl isomers.[6]

-

Conclusion

This compound is a privileged synthetic intermediate whose reactivity can be precisely controlled by the choice of nucleophile and reaction conditions. Its ability to participate in nucleophilic substitutions, condensations, and tandem cyclizations makes it an invaluable tool for accessing diverse and complex coumarin-based heterocycles. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore and expand the synthetic utility of this powerful scaffold in the pursuit of novel materials and therapeutic agents.

References

- 1. 4-Chloro-3-formylcoumarin as a multifaceted building block for the development of various bio-active substituted and fused coumarin heterocycles: a brief review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 4-chloro-2H-chromene-3-carbaldehyde: A Valid Scaffold in Organic Synthesis and Future Molecules for Healthcare and Energy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. REACTIONS OF 4-CHLORO-3-FORMYLCOUMARIN WITH ARYLHYDRAZINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. ias.ac.in [ias.ac.in]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-chloro-2-oxo-2H-chromene-3-carbaldehyde, a prominent member of the coumarin family, stands as a versatile scaffold in synthetic and medicinal chemistry. Its rich electronic landscape and multiple reactive centers make it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. While its utility in nucleophilic and cycloaddition reactions is well-documented, a comprehensive understanding of its behavior in electrophilic aromatic substitution reactions remains a subject of keen interest. This guide provides an in-depth analysis of the electrophilic substitution reactions of this compound, focusing on the theoretical underpinnings of its reactivity, predicted regioselectivity, and proposed experimental protocols for key transformations. By synthesizing established principles of physical organic chemistry with data from analogous coumarin systems, this document aims to equip researchers with the predictive tools and practical insights necessary to explore and exploit the full synthetic potential of this important molecule.

Introduction: The this compound Scaffold

This compound, also known as 4-chloro-3-formylcoumarin, is a derivative of coumarin (1,2-benzopyrone). The core coumarin structure is a fusion of a benzene ring with an α-pyrone ring. This arrangement results in a unique electronic distribution that governs its chemical reactivity. The title compound is distinguished by the presence of a chloro group at the 4-position and a formyl (carbaldehyde) group at the 3-position.

The synthesis of this key intermediate often begins with 4-hydroxycoumarin, which undergoes a Vilsmeier-Haack reaction to introduce the formyl group at the 3-position, yielding 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde.[1][2] Subsequent chlorination, typically with a reagent like phosphorus oxychloride, replaces the hydroxyl group at the 4-position with a chlorine atom.

The reactivity of this compound is multifaceted. The aldehyde group is a site for nucleophilic attack and condensation reactions. The chloro group at the vinylic position is a good leaving group, facilitating nucleophilic substitution. However, the focus of this guide is the electrophilic substitution on the benzene ring of the coumarin nucleus.

Predicted Regioselectivity in Electrophilic Aromatic Substitution

The benzene ring of the coumarin scaffold is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the fused α,β-unsaturated lactone ring.[3] The substituents at positions 3 and 4 further modulate this reactivity and dictate the position of incoming electrophiles.

Electronic Effects of Substituents:

-

α,β-Unsaturated Lactone: The ester group within the pyrone ring is a powerful electron-withdrawing group, deactivating the entire benzene ring towards electrophilic substitution. This deactivation is a consequence of both inductive and resonance effects.[4]

-

3-Formyl Group (-CHO): The aldehyde group is a strong electron-withdrawing group through both induction and resonance, further deactivating the aromatic ring.

-

4-Chloro Group (-Cl): The chloro group is inductively electron-withdrawing but can donate electron density through resonance. Overall, it is considered a deactivating group.[4]

Considering the combined deactivating effects of these substituents, electrophilic substitution on this compound is expected to be challenging and require forcing conditions.

Directing Effects:

The directing effect of the fused lactone and the other substituents will determine the position of electrophilic attack on the available C5, C6, C7, and C8 positions of the benzene ring. In electrophilic aromatic substitution, deactivating groups are typically meta-directing.[5] However, the fused ring system complicates simple predictions. Computational studies on the electron density of coumarin derivatives can provide valuable insights into the most nucleophilic positions.[6][7][8][9]

Based on the general principles of electrophilic aromatic substitution on deactivated rings and studies on related coumarin systems, the C6 and C8 positions are the most likely sites for electrophilic attack. The C5 and C7 positions are ortho and para to the deactivating lactone oxygen, making them less favorable. The C6 and C8 positions are meta to the lactone oxygen, which is the typical orientation for deactivating groups.

Below is a visual representation of the predicted directing effects on the this compound molecule.

Predicted Regioselectivity for Electrophilic Attack

Key Electrophilic Substitution Reactions and Proposed Protocols

While specific experimental data for electrophilic substitution on this compound is scarce, protocols for related coumarin derivatives can be adapted. The following sections outline proposed methodologies for nitration, halogenation, and Friedel-Crafts reactions.

Nitration

Nitration is a classic electrophilic aromatic substitution reaction. Given the deactivated nature of the substrate, harsh conditions are likely necessary. The nitration of 4-hydroxycoumarin has been reported to occur at the C6 position under certain conditions.[1]

Predicted Reaction:

Proposed Nitration of this compound

Experimental Protocol:

-

To a cooled (0-5 °C) solution of concentrated sulfuric acid, add this compound portion-wise with stirring.

-

Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

-

Pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

| Parameter | Proposed Condition |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ |

| Solvent | Concentrated H₂SO₄ |

| Temperature | 0 °C to room temperature |

| Predicted Major Product | 6-nitro-4-chloro-2-oxo-2H-chromene-3-carbaldehyde |

Halogenation

Halogenation, such as bromination or chlorination, is another important electrophilic aromatic substitution. A Lewis acid catalyst is typically required for the halogenation of deactivated aromatic rings.

Predicted Reaction:

Proposed Bromination of this compound

Experimental Protocol:

-

Dissolve this compound in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Add a catalytic amount of a Lewis acid (e.g., FeBr₃ for bromination or AlCl₃ for chlorination).

-

Slowly add a solution of the halogen (e.g., bromine in the same solvent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with an aqueous solution of sodium thiosulfate (for bromination/chlorination).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

| Parameter | Proposed Condition |

| Halogenating Agent | Br₂ or Cl₂ |

| Catalyst | FeBr₃ or AlCl₃ |

| Solvent | Dichloromethane or Carbon Tetrachloride |

| Temperature | Room temperature to reflux |

| Predicted Major Product | 6-halo-4-chloro-2-oxo-2H-chromene-3-carbaldehyde |

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds on aromatic rings.[10][11][12] However, these reactions are generally not successful on strongly deactivated rings. Therefore, Friedel-Crafts reactions on this compound are predicted to be extremely difficult, if not impossible, under standard conditions. The strong deactivation of the ring by the combined electron-withdrawing groups would likely prevent the reaction from proceeding.

Mechanistic Considerations

The mechanism for these predicted electrophilic aromatic substitution reactions follows the classical pathway involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

General Mechanism:

General Mechanism of Electrophilic Aromatic Substitution

For the nitration of this compound at the C6 position, the arenium ion would have the positive charge delocalized over several atoms in the ring system. The stability of this intermediate determines the regioselectivity of the reaction.

Conclusion